molecular formula C18H16FNO3S B2430771 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-19-8

3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Cat. No.: B2430771
CAS No.: 899214-19-8
M. Wt: 345.39
InChI Key: YLEBUAFBHNZHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one” is a quinolinone derivative with a fluorophenylsulfonyl group at the 3-position and a propyl group at the 1-position. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (C=O) replacing one of the carbon-hydrogen bonds in the pyridine ring . The presence of the fluorophenylsulfonyl group suggests that this compound may have unique reactivity or biological activity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorophenylsulfonyl group and the propyl group, as well as the overall shape and electronic structure of the molecule, would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds analogous to 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one have shown significant potential in medicinal chemistry due to their biological activity. For instance, sulfonamide derivatives possess potent inhibitory activity against enzymes like phenylethanolamine N-methyltransferase (PNMT), highlighting their therapeutic potential in targeting related disorders (Grunewald et al., 2006). Moreover, these compounds' ability to form favorable interactions with enzymes underscores their importance in drug design and development.

Antimicrobial and Antifungal Activity

Sulfonamides and carbamates derived from fluorophenyl compounds exhibit good to potent antimicrobial and antifungal activities. The ability of these compounds to inhibit growth of various bacteria and fungi, as demonstrated by their minimum inhibitory concentration (MIC) values, indicates their potential as antimicrobial agents (Janakiramudu et al., 2017). This suggests a promising avenue for developing new antibiotics and antifungals based on the structural motif of this compound.

Organic Synthesis and Material Science

Compounds structurally related to this compound serve as key intermediates in the synthesis of complex organic molecules. For example, their application in cascade reactions enables the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing their utility in constructing molecular complexity through multiple bond-forming events (Zhu et al., 2016). Additionally, sulfone-based electron transport materials derived from these compounds have been explored for their application in phosphorescent organic light emitting diodes (PhOLEDs), demonstrating their potential in the development of high-performance electronic devices (Jeon et al., 2014).

Future Directions

The future directions for research on this compound would likely depend on its intended use and observed properties. If it shows promising biological activity, for example, it could be further developed as a pharmaceutical. Alternatively, if it has unique chemical reactivity, it could be studied for use in synthetic chemistry .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c1-2-11-20-12-17(18(21)15-5-3-4-6-16(15)20)24(22,23)14-9-7-13(19)8-10-14/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEBUAFBHNZHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.